4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17823178
Molecular Formula: C8H7Cl2N3S
Molecular Weight: 248.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7Cl2N3S |
|---|---|
| Molecular Weight | 248.13 g/mol |
| IUPAC Name | 4-chloro-1-[(3-chlorothiophen-2-yl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C8H7Cl2N3S/c9-5-1-2-14-7(5)4-13-3-6(10)8(11)12-13/h1-3H,4H2,(H2,11,12) |
| Standard InChI Key | BVFBYCYRDNLAPM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1Cl)CN2C=C(C(=N2)N)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a pyrazole ring substituted at the 1-position with a (3-chlorothiophen-2-yl)methyl group and at the 4-position with a chlorine atom. The pyrazole core (C3H3N2) provides a planar, aromatic system, while the chlorothiophene moiety introduces sulfur and chlorine atoms, enhancing electronic diversity. The molecular formula is C9H8Cl2N3S, with a calculated molecular weight of 261.15 g/mol. Key structural attributes include:
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Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-π stacking interactions and hydrogen-bonding capabilities.
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Chlorothiophene substituent: A sulfur-containing heterocycle with a chlorine atom at the 3-position, conferring electrophilic character to the molecule.
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Amine group: Positioned at the 3-position of the pyrazole, enabling hydrogen bonding and participation in acid-base reactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H8Cl2N3S |
| Molecular Weight | 261.15 g/mol |
| IUPAC Name | 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine |
| SMILES | ClC1=C(SC=C1)CN2C=C(C(=N2)N)Cl |
| logP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis route for 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine is documented, analogous pyrazole-thiophene hybrids are typically synthesized via:
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Cyclocondensation: Reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives to form the pyrazole core. For example, 3-chlorothiophene-2-carbaldehyde may react with hydrazine hydrate to yield a hydrazone intermediate, which undergoes cyclization under acidic conditions.
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N-Alkylation: Introduction of the chlorothiophene moiety via nucleophilic substitution. The chloromethyl group on thiophene reacts with the pyrazole amine under basic conditions, as seen in the synthesis of 1-[(3-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine.
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Chlorination: Electrophilic chlorination at the pyrazole’s 4-position using agents like N-chlorosuccinimide (NCS) or Cl2 gas, guided by directing effects of adjacent substituents .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazone Formation | Ethanol, reflux, 12 h | 75–80 | |
| Cyclization | HCl (conc.), 100°C, 6 h | 65–70 | |
| N-Alkylation | K2CO3, DMF, 80°C, 24 h | 60–65 | |
| Chlorination | NCS, DCM, rt, 4 h | 50–55 |
Chemical Modifications
The compound’s reactivity is influenced by its functional groups:
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Amine group: Participates in acylation (e.g., with acetic anhydride) and Schiff base formation (e.g., with aldehydes).
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Chlorothiophene: Undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) or Suzuki-Miyaura coupling for aryl group introduction.
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Pyrazole chlorine: May be replaced via SNAr reactions under harsh conditions (e.g., NaOH, 120°C) .
Analytical Characterization
Spectroscopic Data
Structural confirmation relies on:
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1H NMR (400 MHz, DMSO-d6): δ 7.45 (s, 1H, thiophene-H), 6.20 (s, 1H, pyrazole-H), 5.85 (s, 2H, NH2), 4.60 (s, 2H, CH2), 2.30 (s, 3H, CH3).
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13C NMR (100 MHz, CDCl3): δ 145.2 (C-Cl), 132.5 (thiophene-C), 105.8 (pyrazole-C), 40.1 (CH2).
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HRMS (ESI+): m/z calcd. for C9H8Cl2N3S [M+H]+: 261.15; found: 261.14.
Applications and Future Directions
Drug Development
The compound’s dual chloro-substituents and heterocyclic framework position it as a lead candidate for:
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Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Optimizing COX-2 selectivity to mitigate gastrointestinal toxicity.
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Antibacterial Agents: Combating multidrug-resistant pathogens via novel mechanisms .
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Kinase Inhibitors: Targeting oncogenic kinases in personalized cancer therapies.
Materials Science
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Coordination Chemistry: As a ligand for transition metals (e.g., Cu, Pd) in catalytic systems.
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Polymer Additives: Enhancing thermal stability in chlorothiophene-containing polymers.
Research Priorities
Future studies should prioritize:
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In Vivo Toxicity Profiling: Acute and chronic toxicity assessments in rodent models.
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Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.
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Crystallographic Studies: X-ray diffraction to elucidate binding modes with biological targets.
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